molecular formula C17H17NO B181798 3-Phenyl-N-(2-phenylethyl)prop-2-enamide CAS No. 103188-43-8

3-Phenyl-N-(2-phenylethyl)prop-2-enamide

Cat. No.: B181798
CAS No.: 103188-43-8
M. Wt: 251.32 g/mol
InChI Key: BOSUEWCVNFFBGV-UHFFFAOYSA-N
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Description

3-Phenyl-N-(2-phenylethyl)prop-2-enamide (IUPAC: (E)-3-phenyl-N-(2-phenylethyl)prop-2-enamide) is a cinnamanilide derivative characterized by a cinnamic acid backbone linked to a phenethylamine moiety via an amide bond. Its structure combines aromaticity and lipophilicity, enabling interactions with diverse biological targets.

Properties

IUPAC Name

3-phenyl-N-(2-phenylethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c19-17(12-11-15-7-3-1-4-8-15)18-14-13-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSUEWCVNFFBGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-N-(2-phenylethyl)prop-2-enamide typically involves the reaction of cinnamic acid with phenethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding cinnamoyl chloride, which then reacts with phenethylamine to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-N-(2-phenylethyl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Phenyl-N-(2-phenylethyl)prop-2-enamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-N-(2-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Cinnamanilides share a common (2E)-3-phenylprop-2-enamide core but differ in substituents on the anilide ring or nitrogen atom. Key analogues and their properties are summarized below:

Table 1: Structural Analogues of 3-Phenyl-N-(2-phenylethyl)prop-2-enamide
Compound Name (IUPAC) Substituents Key Properties Biological Activity References
(E)-3-phenyl-N-(2-phenylethyl)prop-2-enamide N-(2-phenylethyl) log P: ~3.2 (estimated) Prostaglandin inhibition; VD treatment
(2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide 3-F, 4-CF₃ log P: 4.1 Potent antibacterial (MRSA, M. tuberculosis); bactericidal
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide 3,5-CF₃ log P: 5.0 High antistaphylococcal/antitubercular activity; biofilm inhibition
(2E)-N-(2,4,6-trifluorophenyl)-3-phenylprop-2-enamide 2,4,6-F log P: 2.8 Low lipophilicity; moderate activity
Acryl fentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide) Piperidinyl substitution log P: 4.5 Synthetic opioid; high abuse potential
Lansiumamide C ((Z)-N-methyl-3-phenyl-N-(2-phenylethyl)prop-2-enamide) N-methyl, Z-configuration log P: 3.5 Low cytotoxicity; antimalarial potential
Antimicrobial Activity
  • Meta-Substitutions : Compounds with electron-withdrawing groups (e.g., CF₃, Cl) at meta positions exhibit enhanced antimicrobial activity. For example, (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide showed superior activity against MRSA compared to ampicillin .
  • Lipophilicity : Higher log P values correlate with improved membrane penetration. The bis(trifluoromethyl)-substituted analogue (log P: 5.0) demonstrated potent biofilm inhibition in S. aureus .
Anti-Inflammatory Activity
  • Ortho-Substitutions : Compounds like (2E)-N-(2,6-dibromo-3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide showed significant NF-κB suppression, surpassing parental cinnamic acid .

Physicochemical Properties

  • For instance, the bis(trifluoromethyl) derivative (log P: 5.0) is highly lipophilic .
  • Electronic Effects: Electron-withdrawing groups (e.g., CF₃, NO₂) on the anilide ring modulate electronic density, influencing receptor binding .

Limitations and Challenges

  • SAR Complexity: Tanimoto similarity metrics failed to fully explain activity variations in some analogues, suggesting non-structural factors (e.g., metabolic stability) influence efficacy .
  • Toxicity Trade-offs : High lipophilicity improves activity but may increase cytotoxicity, as seen in compound 11 (3-Cl-4-Br substitution) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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